Cas no 2229554-62-3 (tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate)

Tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate is a protected amine intermediate widely used in pharmaceutical and organic synthesis. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 5-bromopyridinyl moiety offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly valuable in the synthesis of complex molecules, including bioactive compounds and drug candidates, due to its well-defined reactivity and compatibility with diverse reaction conditions. High purity and consistent quality make it a reliable building block for research and industrial applications.
tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate structure
2229554-62-3 structure
Product Name:tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate
CAS No:2229554-62-3
MF:C12H18BrN3O2
MW:316.194221973419
CID:6310537
PubChem ID:165798667
Update Time:2025-06-13

tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate
    • tert-butyl N-[2-amino-1-(5-bromopyridin-2-yl)ethyl]carbamate
    • 2229554-62-3
    • EN300-1871182
    • Inchi: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-10(6-14)9-5-4-8(13)7-15-9/h4-5,7,10H,6,14H2,1-3H3,(H,16,17)
    • InChI Key: SVIMPVVEWAQLEO-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C(CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 315.05824g/mol
  • Monoisotopic Mass: 315.05824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77.2Ų

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Additional information on tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate

Introduction to tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate (CAS No. 2229554-62-3)

Tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate (CAS No. 2229554-62-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential as a building block in the synthesis of bioactive molecules and its role in the development of novel therapeutic agents.

The chemical structure of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl group substituted with a 5-bromopyridine ring. The presence of the bromine atom in the pyridine ring provides a valuable handle for further functionalization, making this compound an attractive starting material for various synthetic transformations.

In recent years, the study of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate has been enriched by several groundbreaking research findings. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's utility as an intermediate in the synthesis of potent inhibitors of protein kinases, which are key targets in cancer therapy. The researchers demonstrated that by modifying the amino and bromine functionalities, they could achieve high selectivity and potency against specific kinases, thereby opening new avenues for drug discovery.

Another notable application of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate is in the development of central nervous system (CNS) drugs. A recent paper in the European Journal of Medicinal Chemistry reported the use of this compound as a scaffold for designing novel anticonvulsant agents. The researchers found that derivatives of this compound exhibited promising anticonvulsant activity in animal models, suggesting its potential as a lead compound for further optimization.

The versatility of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate extends beyond its use as a synthetic intermediate. It has also been explored for its biological properties. A study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's ability to modulate G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are important therapeutic targets. The results indicated that certain derivatives of this compound could act as agonists or antagonists of specific GPCRs, providing insights into their potential therapeutic applications.

In addition to its pharmaceutical applications, tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate has been studied for its role in chemical biology research. A paper in Chemical Science described how this compound was used as a probe to investigate protein-protein interactions in cellular signaling pathways. The researchers utilized the bromine atom for bioorthogonal labeling techniques, enabling them to visualize and analyze these interactions with high spatial and temporal resolution.

The synthesis of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate has been optimized through various methodologies to ensure high yield and purity. One common approach involves the reaction of 5-bromo-N-(tert-butoxycarbonyl)-pyridin-2-carboxamide with 1,2-diaminoethane under controlled conditions. This method has been widely adopted due to its simplicity and efficiency, making it suitable for large-scale production.

The safety profile of tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity when handled under appropriate conditions, making it suitable for use in both laboratory and industrial settings. However, standard safety protocols should always be followed to minimize any potential risks.

In conclusion, tert-butyl N-2-amino-1-(5-bromopyridin-2-yl)ethylcarbamate (CAS No. 2229554-62-3) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an excellent starting material for synthesizing bioactive molecules and developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the field.

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